Benzeneacetic acid, alpha-(2-(methylamino)-2-oxoethyl)-
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Overview
Description
Benzeneacetic acid, alpha-(2-(methylamino)-2-oxoethyl)-: is a complex organic compound with the molecular formula C14H19NO3. This compound is characterized by the presence of a benzene ring attached to an acetic acid moiety, which is further substituted with a methylamino and oxoethyl group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetic acid, alpha-(2-(methylamino)-2-oxoethyl)- typically involves multi-step organic reactions. One common method includes the reaction of benzeneacetic acid with an appropriate methylamino and oxoethyl precursor under controlled conditions. The reaction may require catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization, distillation, and chromatography is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Benzeneacetic acid, alpha-(2-(methylamino)-2-oxoethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzeneacetic acid derivatives with additional oxo groups, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, Benzeneacetic acid, alpha-(2-(methylamino)-2-oxoethyl)- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological macromolecules and its effects on cellular processes.
Medicine: In medicine, derivatives of Benzeneacetic acid, alpha-(2-(methylamino)-2-oxoethyl)- are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor agonists, or antagonists, contributing to the development of new drugs.
Industry: Industrially, the compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties. Its unique chemical structure allows for the design of products with tailored functionalities.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, alpha-(2-(methylamino)-2-oxoethyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Phenylacetic acid: Similar in structure but lacks the methylamino and oxoethyl groups.
Benzeneacetic acid, alpha-methyl-: Contains a methyl group instead of the methylamino and oxoethyl groups.
2-Phenylpropanoic acid: Another related compound with a different substitution pattern on the benzene ring.
Uniqueness: Benzeneacetic acid, alpha-(2-(methylamino)-2-oxoethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamino and oxoethyl groups allows for unique interactions with molecular targets, making it valuable for various applications.
Properties
CAS No. |
72379-83-0 |
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Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-(methylamino)-4-oxo-2-phenylbutanoic acid |
InChI |
InChI=1S/C11H13NO3/c1-12-10(13)7-9(11(14)15)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
OZGJOKGCHOVMPZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC(C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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